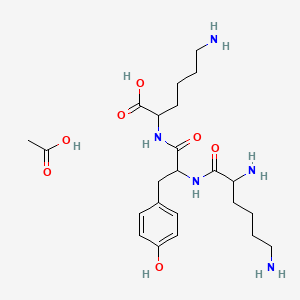
Lys-Tyr-Lys acetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lysyltyrosyllysine acetate salt is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the Next Amino Acid: The next amino acid, protected at its amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of Lysyltyrosyllysine acetate salt follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of trifluoroacetic acid (TFA) or acetate during the purification process helps in obtaining high-purity peptides .
化学反応の分析
Types of Reactions
Lysyltyrosyllysine acetate salt undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can undergo oxidation, leading to the formation of dityrosine or other oxidative products.
Reduction: Reduction reactions can occur at the peptide bonds or amino acid side chains.
Substitution: Substitution reactions can modify the functional groups on the amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or cross-linked peptides through dityrosine formation .
科学的研究の応用
Lysyltyrosyllysine acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study free radical oxidation and electron capture mechanisms.
Biology: Employed in the quantification of uracil in conjunction with uracil DNA glycosylase.
Medicine: Investigated for its potential therapeutic applications due to its ability to induce nicks at apurinic/apyrimidinic sites in circular DNA.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
作用機序
Lysyltyrosyllysine acetate salt exerts its effects through interactions with various molecular targets and pathways. The tripeptide can induce nicks at apurinic/apyrimidinic sites in circular DNA, which is crucial for studying DNA repair mechanisms. Additionally, its ability to interact with free radicals makes it a valuable tool in oxidative stress research .
類似化合物との比較
Similar Compounds
Glycylhistidyllysine acetate salt: Another tripeptide with different amino acid composition.
Methionylarginylphenylalanine acetate salt: A tripeptide with distinct functional properties.
Leuprolide acetate salt: A synthetic nonapeptide used in medicine.
Uniqueness
Lysyltyrosyllysine acetate salt is unique due to its specific amino acid sequence, which allows it to interact with uracil DNA glycosylase and study free radical oxidation. Its ability to induce nicks in DNA and its role in electron capture mechanisms set it apart from other similar compounds .
特性
分子式 |
C23H39N5O7 |
|---|---|
分子量 |
497.6 g/mol |
IUPAC名 |
acetic acid;6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H35N5O5.C2H4O2/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23;1-2(3)4/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31);1H3,(H,3,4) |
InChIキー |
OXXOYNFTOCTMGG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
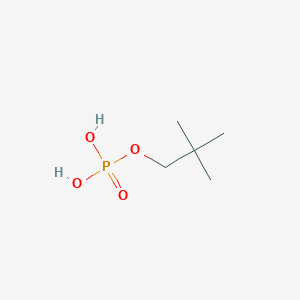
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
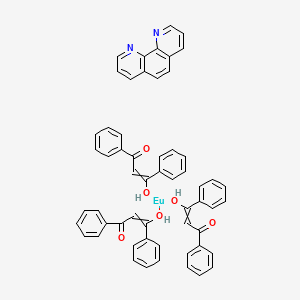
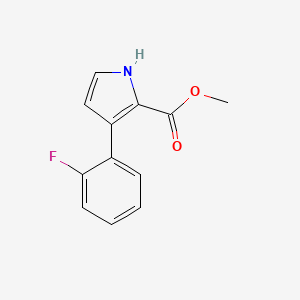
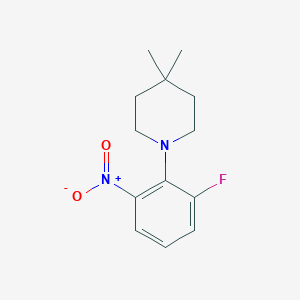
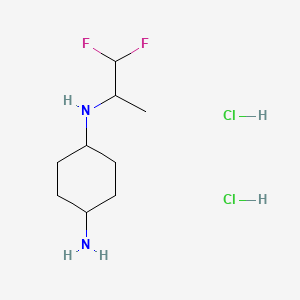
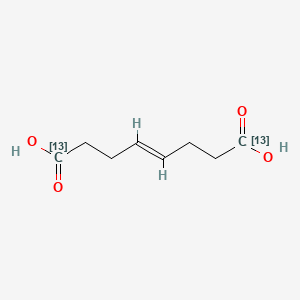
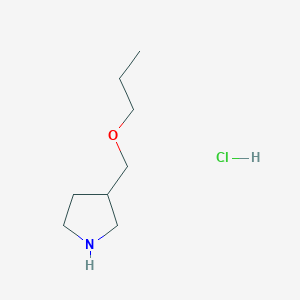
![(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13712361.png)
![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)
![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)

